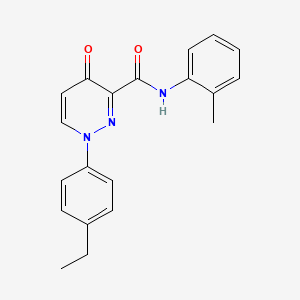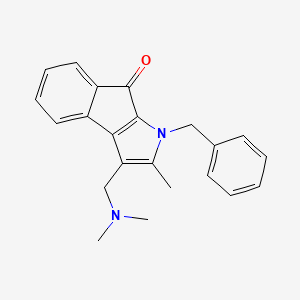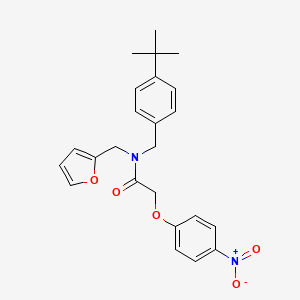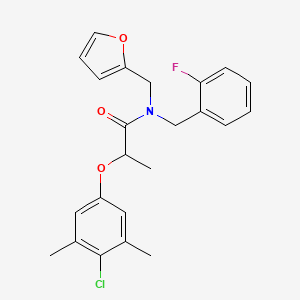![molecular formula C26H20O4 B11392833 6-benzyl-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11392833.png)
6-benzyl-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-benzyl-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one: , also known by its chemical formula C26H20O4 , is a fascinating compound with a complex structure. Let’s break it down:
- Benzyl group (C6H5CH2-) : Attached to the furochromen core, the benzyl group provides stability and influences the compound’s reactivity.
- 3-(3-methoxyphenyl) : This moiety contains a methoxy group (OCH3) attached to a phenyl ring. The methoxy group enhances the compound’s lipophilicity.
- 5-methyl-7H-furo[3,2-g]chromen-7-one : The core structure consists of a furochromenone scaffold, which imparts unique properties.
Preparation Methods
Several synthetic routes exist for this compound:
- Industrial Production : While industrial-scale synthesis details are proprietary, research laboratories often employ similar methods.
- Laboratory Synthesis : One common approach involves cyclization of a suitable precursor, followed by benzyl group introduction and methoxylation.
Chemical Reactions Analysis
- Oxidation : The furochromenone core can undergo oxidation reactions, yielding various derivatives.
- Reduction : Reduction of the carbonyl group may lead to the corresponding alcohol.
- Substitution : Benzyl and phenyl groups are susceptible to substitution reactions.
- Common Reagents : Reagents like sodium borohydride (NaBH4), potassium permanganate (KMnO4), and Lewis acids are often employed.
- Major Products : These reactions yield diverse products, including hydroxylated, alkylated, or halogenated derivatives.
Scientific Research Applications
- Medicine : Researchers explore its potential as an anti-inflammatory or anticancer agent due to its unique structure.
- Chemistry : It serves as a building block for more complex molecules.
- Industry : Its applications extend to materials science and pharmaceuticals.
Mechanism of Action
- Targets : The compound likely interacts with specific cellular receptors or enzymes.
- Pathways : Further studies are needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
- Unique Features : Its benzyl group and furochromenone core distinguish it from related compounds.
- Similar Compounds :
Properties
Molecular Formula |
C26H20O4 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
6-benzyl-3-(3-methoxyphenyl)-5-methylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C26H20O4/c1-16-20-13-22-23(18-9-6-10-19(12-18)28-2)15-29-24(22)14-25(20)30-26(27)21(16)11-17-7-4-3-5-8-17/h3-10,12-15H,11H2,1-2H3 |
InChI Key |
IKFLIKCPNMEXAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC(=CC=C4)OC)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide](/img/structure/B11392755.png)
![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11392766.png)
![N-cyclohexyl-2-(4-methoxyphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B11392775.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11392782.png)
![6-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11392786.png)
![4-[(4-Bromophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(isopropylsulfonyl)-1,3-oxazole](/img/structure/B11392791.png)
![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B11392793.png)
![{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}[4-(2-methylpropoxy)phenyl]methanone](/img/structure/B11392801.png)





![N,N-dimethyl-4-({6-[2-(2-methylphenoxy)ethoxy]pyridazin-3-yl}oxy)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11392826.png)
